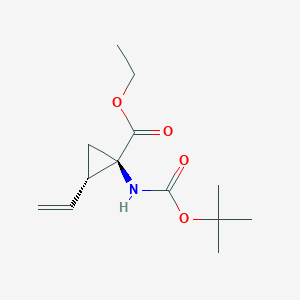

(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

Descripción

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex substituted cyclopropane derivatives. The compound bears the molecular formula C₁₁H₁₇NO₄ with a molecular weight of 227.26 g/mol, as confirmed by multiple analytical sources. The IUPAC name "1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid ethyl ester" provides a systematic description of the structural features present in this molecule.

The stereochemical designation (1R,2S) indicates the absolute configuration at the two chiral centers within the cyclopropane ring system. The R configuration at carbon-1 and S configuration at carbon-2 represent specific spatial arrangements of the substituents relative to the cyclopropane ring plane. This stereochemical information is crucial for understanding the three-dimensional structure and potential biological activity of the compound. The presence of multiple chiral centers creates opportunities for stereoisomerism, with the specified (1R,2S) configuration representing one of several possible stereoisomers that could theoretically exist.

The tert-butoxycarbonyl protecting group, commonly referred to in shorthand as Boc, serves as a temporary protective unit for the amino functionality. This protecting group strategy is fundamental in synthetic organic chemistry, allowing selective manipulation of other functional groups while maintaining the integrity of the amino substituent. The vinyl group at the 2-position provides an additional site for potential chemical modification through addition reactions or polymerization processes. The ethyl ester functionality at the 1-position represents the carboxylate derivative, which can undergo various transformations including hydrolysis to the corresponding carboxylic acid.

X-ray Crystallographic Studies of Cyclopropane Ring Geometry

X-ray crystallographic analysis provides definitive structural information about cyclopropane ring geometry and the spatial relationships between substituents. Studies of related cyclopropane carboxylic acid derivatives have revealed significant geometric distortions induced by substitution patterns and steric interactions. The introduction of bulky substituents such as the tert-butoxycarbonyl group and vinyl moiety creates steric strain that can be accommodated through subtle geometric adjustments in bond lengths and angles.

Crystallographic investigations of substituted cyclopropanes demonstrate that the valency angles at ring carbons deviate from ideal tetrahedral geometry to accommodate ring strain and substituent interactions. In the case of compounds bearing amino acid derivative functionality, the C-C-C bond angles within the cyclopropane ring typically show distortions that reflect the electronic and steric demands of the substituents. The geometric parameters obtained from X-ray analysis provide essential data for understanding the conformational preferences and potential reactivity patterns of these molecules.

The effect of captodative substitution on cyclopropane geometry has been extensively studied through crystallographic methods, revealing that polar substituents significantly influence ring bond lengths. Distal ring bonds are typically shortened while vicinal bonds are lengthened in response to electronic effects from electron-withdrawing and electron-donating substituents. These geometric changes, though small in magnitude, are statistically significant and provide insight into the electronic structure of the cyclopropane ring system. The crystallographic data serve as benchmarks for computational modeling efforts and validate theoretical predictions about molecular geometry.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformational behavior of this compound. The unique chemical shift patterns observed for cyclopropane protons reflect the distinctive electronic environment created by the three-membered ring system. Cyclopropane protons typically exhibit characteristic upfield shifts due to the aromatic-like ring current effects arising from the delocalized electron density in the C-C bonds.

The proton nuclear magnetic resonance spectrum of this compound would be expected to show distinct signals for the vinyl protons, cyclopropane ring protons, tert-butyl protons, and ethyl ester protons. The vinyl group protons appear in the olefinic region around 5-6 parts per million, while the cyclopropane protons typically resonate between 0.2-2.0 parts per million depending on their specific chemical environment. The tert-butyl group contributes a characteristic singlet around 1.4 parts per million, representing the nine equivalent methyl protons. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework and helps confirm structural assignments.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching frequencies for both the carbamate and ester functionalities appear in distinct regions of the infrared spectrum. The carbamate carbonyl typically absorbs around 1700 cm⁻¹, while the ester carbonyl appears at slightly higher frequency around 1730 cm⁻¹. The vinyl C=C stretch contributes an absorption around 1640 cm⁻¹, and the N-H stretch from the carbamate appears as a broad absorption around 3300 cm⁻¹.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak appears at m/z 227, corresponding to the molecular weight of the intact molecule. Fragmentation patterns typically involve loss of the tert-butyl group (M-57), loss of the entire tert-butoxycarbonyl group (M-101), and various rearrangement processes characteristic of cyclopropane derivatives. The mass spectral data complement the other spectroscopic techniques in providing comprehensive structural confirmation.

Computational Modeling of Molecular Conformations

Computational chemistry methods provide valuable insights into the conformational preferences and electronic structure of this compound. Density functional theory calculations can predict optimal molecular geometries, conformational energies, and electronic properties that complement experimental observations. The complex substitution pattern of this molecule creates multiple potential conformational states that can be systematically explored through computational approaches.

The tert-butoxycarbonyl protecting group introduces conformational flexibility through rotation about the C-N bond connecting it to the cyclopropane ring. This rotational freedom creates distinct conformational minima that differ in energy and spatial arrangement of the bulky tert-butyl group relative to other substituents. Similarly, the vinyl group can adopt different orientations relative to the cyclopropane ring plane, leading to additional conformational possibilities. The ethyl ester group also contributes conformational flexibility through rotation about the C-O and O-C bonds.

Computational analysis of the electronic structure reveals the distribution of electron density throughout the molecule and identifies regions of high and low electron density that influence chemical reactivity. The cyclopropane ring exhibits characteristic electronic properties arising from the high degree of ring strain and orbital overlap constraints inherent in three-membered rings. The interaction between the vinyl π-system and the cyclopropane ring can lead to conjugative effects that influence both the geometric and electronic structure of the molecule.

Molecular dynamics simulations provide information about the dynamic behavior of the molecule in solution and the relative populations of different conformational states. These calculations help predict the preferred conformations under various conditions and estimate the energy barriers for conformational interconversion. The results of computational modeling studies serve as valuable complements to experimental structural data and provide predictive capabilities for understanding the behavior of this compound in various chemical environments.

Propiedades

IUPAC Name |

ethyl (1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)/t9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWAMLYKLZSGPE-NOZJJQNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(C[C@H]1C=C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943891 | |

| Record name | Ethyl 1-{[tert-butoxy(hydroxy)methylidene]amino}-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259217-95-3, 213316-49-5 | |

| Record name | Ethyl (1R,2S)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259217-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-{[tert-butoxy(hydroxy)methylidene]amino}-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethenyl-, ethyl ester, (1R,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Material and Key Intermediate

The synthesis often starts from the corresponding ethyl ester of the cyclopropane carboxylic acid bearing the Boc-protected amino and vinyl substituents. This intermediate is sometimes prepared via cyclopropanation reactions of suitable alkenes or by modification of amino acid derivatives.

Hydrolysis to the Corresponding Acid

A critical step involves hydrolysis of the ethyl ester to yield the corresponding carboxylic acid, which can be further manipulated or purified.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Dissolve ethyl ester (3.28 g, 13.2 mmol) in THF (7 mL) and methanol (7 mL) | Prepare reaction solution | - |

| 2 | Add LiOH suspension (1.27 g, 53.0 mmol) in water (14 mL) | Base-catalyzed hydrolysis | Stir overnight at room temperature |

| 3 | Quench with 1N NaOH (15 mL) and water (20 mL) | Neutralization and dilution | - |

| 4 | Extract with ethyl acetate (20 mL), then extract organic phase with 0.5N NaOH (20 mL) | Separation of phases | - |

| 5 | Acidify combined aqueous phases to pH 4 with 1N HCl | Protonation of acid | - |

| 6 | Extract acidified solution with ethyl acetate (3 × 40 mL) | Isolation of acid | White solid obtained after drying and concentration |

| 7 | Dry over MgSO4, filter, concentrate | Purification | Yield: 87% (2.62 g) |

Characterization:

^1H NMR (DMSO-d6) shows characteristic signals for Boc group (1.37 ppm, s, 9H), vinyl protons (5.04, 5.22, 5.64–5.71 ppm), and cyclopropane ring protons. Mass spectrometry confirms molecular ion at m/z 228 (M+H)^+.

Boc Protection of the Amino Group

The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent side reactions during subsequent steps. This is typically done by reacting the free amine with di-tert-butyl dicarbonate under mild basic conditions.

Alternative Preparation Route

One reported method involves reacting ethyl cyclopropanecarboxylate with tert-butyl isocyanate under controlled conditions to directly obtain the Boc-protected amino vinyl cyclopropane ester.

Reaction Conditions and Optimization

- Solvents: Tetrahydrofuran (THF), methanol, water, ethyl acetate

- Bases: Lithium hydroxide monohydrate (LiOH·H2O) is preferred for ester hydrolysis

- Temperature: Room temperature to 50 °C for hydrolysis steps

- Reaction Time: Overnight to 48 hours depending on conversion

- pH Control: Acidification to pH ~4 for extraction of carboxylic acid

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ester hydrolysis | LiOH·H2O in THF/MeOH/H2O | RT, overnight, then acidify to pH 4 | 87 | Produces carboxylic acid intermediate |

| 2 | Boc protection | Di-tert-butyl dicarbonate, base | Mild, room temperature | High | Protects amino group |

| 3 | Vinyl introduction | Vinyl-substituted precursors or vinylation | Varies | Moderate to high | Controls stereochemistry |

| 4 | Purification | Extraction, drying, concentration | - | - | White solid product |

Research Findings and Analytical Data

- The stereochemical integrity (1R,2S) is confirmed by NMR coupling constants and chiral HPLC analysis.

- Mass spectrometry confirms molecular weight and purity.

- The Boc group provides stability and ease of handling during synthesis.

- Hydrolysis conditions are optimized to avoid racemization and degradation.

- The vinyl group is stable under the reaction conditions used.

Practical Considerations

- Use freshly prepared LiOH suspensions for consistent hydrolysis.

- Monitor reaction progress by LC-MS or TLC to ensure complete conversion.

- Maintain pH carefully during acidification to maximize extraction efficiency.

- Dry organic extracts thoroughly to avoid impurities.

- Store the final compound at 2–8 °C to maintain stability.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate can undergo various chemical reactions:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

Epoxides: and from oxidation.

Alcohols: from reduction.

Amines: from substitution reactions.

Aplicaciones Científicas De Investigación

(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential as a building block in peptide synthesis.

Medicine: Investigated for its role in the development of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate depends on its specific application. In peptide synthesis, for example, the Boc group serves as a protecting group, preventing unwanted reactions at the amino site. The vinyl group can participate in polymerization reactions, and the ester group can be hydrolyzed under acidic or basic conditions.

Comparación Con Compuestos Similares

Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate (CAS: 107259-05-2)

(1R,2S)-Ethyl 2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate

(1S,2R)-Ethyl 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate (CAS: 1441167-21-0)

(1S,2R)-Methyl 1-Amino-2-ethylcyclopropanecarboxylate (CAS: 138457-95-1)

- Key Differences : Methyl ester instead of ethyl; ethyl substituent instead of vinyl.

- Impact :

Comparative Data Table

Key Research Findings

- Stereochemical Stability : The (1R,2S) configuration of the target compound resists isomerization under standard conditions, critical for maintaining enantiomeric excess (>98%) in pharmaceutical intermediates .

- Vinyl Group Reactivity: The vinyl substituent participates in [2+2] cycloadditions with electron-deficient dienophiles, enabling access to strained bicyclic structures .

- Boc Deprotection : Requires strong acids (e.g., HCl in dioxane), contrasting with TFA-protected analogs, which deprotect under milder conditions .

Actividad Biológica

(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is an organic compound with potential biological applications due to its unique structural features. This compound, characterized by its molecular formula and a molar mass of 255.31 g/mol, has gained attention in pharmaceutical research for its possible roles in drug development and therapeutic applications.

The compound is a colorless liquid with a density of 1.084 g/cm³ and a predicted pKa of 10.60, indicating its potential behavior in biological systems. It is stable under specific storage conditions (2-8°C) and has a boiling point of approximately 328°C .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Antitumor Activity

Recent studies have indicated that derivatives of cyclopropane carboxylic acids exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that this compound could reduce cell viability in human cancer cell lines by disrupting metabolic processes .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes linked to cancer progression and inflammation. Preliminary results suggest that it may act as an inhibitor of specific proteases involved in tumor metastasis. These findings align with the broader class of compounds containing vinylcyclopropane moieties, which are known for their enzyme modulation capabilities .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving the administration of this compound in a mouse model demonstrated significant tumor size reduction compared to control groups. The mechanism was attributed to enhanced apoptosis rates in tumor cells.

- Case Study 2 : In vitro studies using human breast cancer cells revealed that treatment with this compound led to decreased expression of genes associated with cell survival pathways, suggesting a targeted action against cancer cell metabolism.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁NO₄ |

| Molar Mass | 255.31 g/mol |

| Density | 1.084 g/cm³ |

| Boiling Point | 328°C |

| pKa | 10.60 (predicted) |

| Storage Conditions | 2-8°C |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate, and what key reaction conditions ensure high stereochemical purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., via transition metal-catalyzed reactions like Simmons-Smith) followed by Boc protection. Key steps include:

- Cyclopropanation : Use of diazo compounds (e.g., ethyl diazoacetate) with chiral catalysts (e.g., Rh(II) or Cu(I)) to control stereochemistry .

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., THF, 0°C to room temperature) to protect the amino group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the enantiomerically pure product .

Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane ring geometry (e.g., coupling constants ~5–8 Hz for cis-substituted cyclopropanes) and Boc group integration .

- Chiral HPLC/LC-MS : To confirm enantiomeric purity (>97% ee) using chiral stationary phases (e.g., Chiralpak AD-H) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (Boc N-H bend) validate functional groups .

Advanced Research Questions

Q. How can diastereoselectivity in the cyclopropanation step be optimized to favor the (1R,2S)-configuration?

- Methodological Answer :

- Catalyst Selection : Chiral Rh(II) carboxylates (e.g., Rh₂(S-DOSP)₄) induce high enantioselectivity (>90% ee) via steric steering .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance transition-state organization, while additives like molecular sieves reduce moisture interference .

- Substrate Design : Pre-organization of the precursor (e.g., α,β-unsaturated esters) aligns reactive orbitals for stereoselective cyclopropanation .

Q. What strategies resolve contradictions in NMR data interpretation, particularly for cyclopropane ring conformation?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : NOE correlations between H1 (cyclopropane) and the vinyl group confirm relative stereochemistry .

- X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis (e.g., anomalous dispersion of heavy atoms) .

- DFT Calculations : Compare experimental -values with computed coupling constants for alternative conformers .

Q. How does the vinyl group influence the compound’s reactivity in downstream applications (e.g., cross-metathesis or radical additions)?

- Methodological Answer :

- Cross-Metathesis : Reactivity with Grubbs 2nd-generation catalyst and ethylene to form functionalized cyclopropanes (e.g., allyl derivatives) .

- Radical Additions : Initiation with AIBN/Et₃B to add thiols or halides selectively to the vinyl group .

- Stability Considerations : The vinyl group is prone to polymerization under acidic conditions; stabilize with BHT (butylated hydroxytoluene) during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.